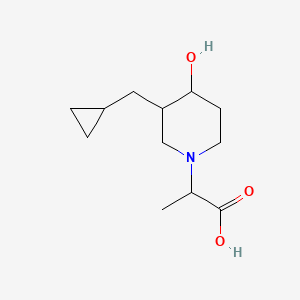

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(12(15)16)13-5-4-11(14)10(7-13)6-9-2-3-9/h8-11,14H,2-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLHVRHAIKNTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC(C(C1)CC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a cyclopropylmethyl substituent and a hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 225.31 g/mol. The presence of both the hydroxyl group and the piperidine structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Preliminary studies suggest it may act as an antagonist at certain receptors, particularly those involved in cholinergic signaling, which is critical for cognitive functions and mood regulation.

Potential Mechanisms Include:

- Receptor Binding : The compound may bind to M2 muscarinic acetylcholine receptors, influencing neurotransmitter release and synaptic plasticity.

- Enzymatic Interaction : It may inhibit or modulate the activity of specific enzymes involved in neurotransmitter metabolism.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects. For instance, studies on structural analogs have shown their potential to enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

Neuroprotective Properties

The compound has also been studied for its neuroprotective properties. It may help mitigate oxidative stress in neuronal cells, thereby preventing neuronal damage associated with various neurodegenerative diseases.

Case Studies

-

Study on Antidepressant Activity :

- Objective : Evaluate the antidepressant-like effects of the compound in animal models.

- Findings : The compound demonstrated significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression.

-

Neuroprotective Study :

- Objective : Assess the neuroprotective effects against oxidative stress.

- Findings : In vitro studies showed that the compound reduced cell death in neuronal cultures exposed to oxidative agents, indicating its potential utility in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one | Hydroxypiperidine and methylamino groups | Potential M2 receptor antagonist |

| 3-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one | Quinoline ring and piperidine | Antidepressant-like effects |

The unique cyclopropylmethyl substitution in this compound may confer distinct pharmacological properties compared to these similar compounds.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties

Activity Notes:

- CW3 : Demonstrates anticancer activity, likely due to iodophenyl enhancing lipophilicity and cellular uptake. The target compound lacks this group but retains the hydroxyl and carboxylic acid, which may influence binding affinity .

- SML3881 : The sulfamoyl group in SML3881 could enhance target specificity for sulfonamide-sensitive enzymes, a feature absent in the target compound .

- EP00342850 Derivatives : Methoxyethoxy groups improve metabolic stability, whereas the target’s cyclopropylmethyl may offer steric hindrance advantages .

Key Differences and Implications

Substituent Impact: The cyclopropylmethyl group in the target compound may confer rigidity and metabolic stability compared to bulkier groups like iodophenyl (CW3) or sulfamoylbenzyl (SML3881) .

Synthetic Complexity :

- CW3 and SML3881 require multi-step syntheses with protective groups (e.g., Boc) and specialized reagents, whereas the target compound’s synthesis may be streamlined due to fewer steric demands .

Therapeutic Potential: While CW3 and EP00342850 derivatives are validated in anticancer and enzyme inhibition contexts, the target compound’s simpler structure warrants further investigation to elucidate its biological profile .

Preparation Methods

General Synthetic Approach

The preparation typically involves:

- Formation of the piperidine ring with appropriate substitution.

- Introduction of the cyclopropylmethyl group at the 3-position.

- Installation of the hydroxyl group at the 4-position.

- Coupling with propanoic acid or its derivatives to yield the target acid.

Detailed Preparation Methodology

Synthesis of the Cyclopropylmethyl Intermediate

A key intermediate is cyclopropylmethyl amine, which can be prepared via the following steps:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Conversion of ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate to cyclopropylcarbinyl bromide | Treatment with phosphorus tribromide under basic conditions | High | Bromide intermediate is crucial for further substitution |

| 2 | Nucleophilic substitution of bromide with potassium cyanide in DMSO | Room temperature to mild heating | High | Forms nitrile intermediate |

| 3 | Reduction of nitrile to amine using lithium aluminum hydride | Anhydrous conditions, reflux | High | Generates cyclopropylmethyl amine |

This sequence is adapted from a synthetic route described for related cyclopropylmethyl compounds.

Piperidine Ring Functionalization and Coupling

The piperidine ring is constructed and functionalized as follows:

- The piperidine nitrogen is alkylated with the cyclopropylmethyl amine intermediate using coupling reagents such as carbonyldiimidazole (CDI).

- Hydroxylation at the 4-position of the piperidine ring is achieved either by selective oxidation or by starting from a hydroxylated precursor.

- The propanoic acid moiety is introduced by coupling the functionalized piperidine with propanoic acid derivatives or by reductive amination with aldehyde intermediates.

Representative Synthetic Scheme (Adapted from Literature)

| Step | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclopropylcarbinyl bromide + potassium cyanide in DMSO | Cyclopropylmethyl nitrile | >80 |

| 2 | LiAlH4 reduction of nitrile | Cyclopropylmethyl amine | >85 |

| 3 | Coupling of amine with protected piperidine derivative using CDI | Amide intermediate | 70-80 |

| 4 | Oxidation or hydroxylation to introduce 4-hydroxyl group | Hydroxypiperidine intermediate | 60-75 |

| 5 | Reductive amination or coupling with propanoic acid derivative | Target compound | 65-80 |

This scheme reflects the modular approach used in recent research to synthesize analogs of the target compound.

Reaction Conditions and Optimization

| Parameter | Optimal Range | Notes |

|---|---|---|

| Solvent | Toluene or similar high boiling non-protic solvents | Ensures good reflux and reaction control |

| Temperature | 60–85 °C for coupling; 50–80 °C for hydrolysis | Moderate heating to balance rate and selectivity |

| Reaction Time | 2–4 hours for coupling; 1–3 hours for hydrolysis | Sufficient for complete conversion |

| Molar Ratios | Piperidine intermediate : acrylate = 1 : 1–2 | Optimized for yield and purity |

| pH Adjustment | pH 3–5 after hydrolysis | For acid isolation |

Research Findings and Yields

- The cyclopropylmethyl amine intermediate can be prepared in yields exceeding 80% via the bromide-cyanide-reduction sequence.

- Coupling and hydroxylation steps yield intermediates in the range of 60–80% depending on conditions and reagents.

- Final coupling to propanoic acid derivatives typically yields 65–80% of the target compound.

- One-pot synthesis methods for related propanoic acids report yields ≥90%, indicating potential for process optimization.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.